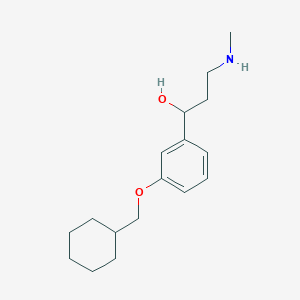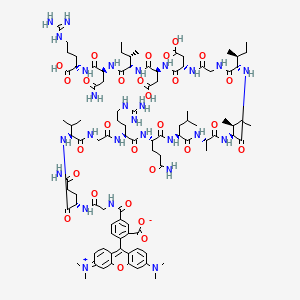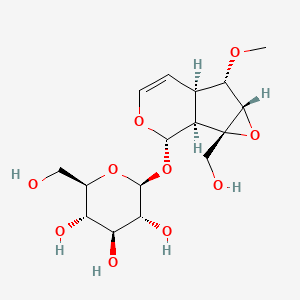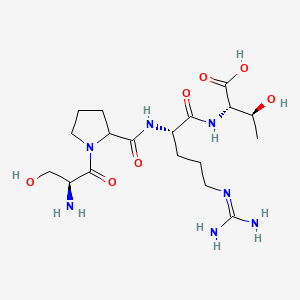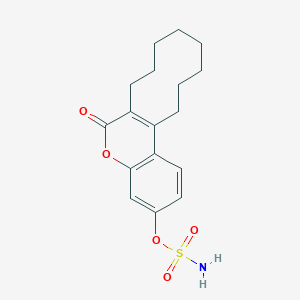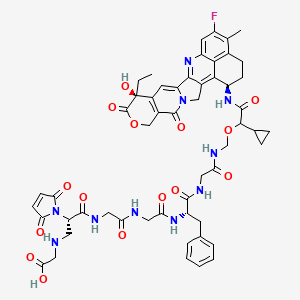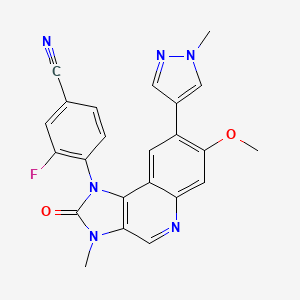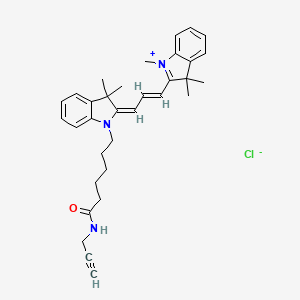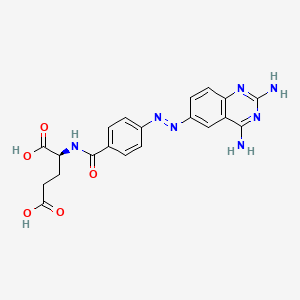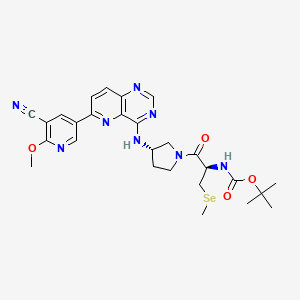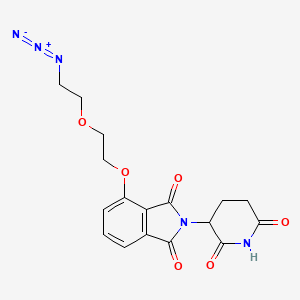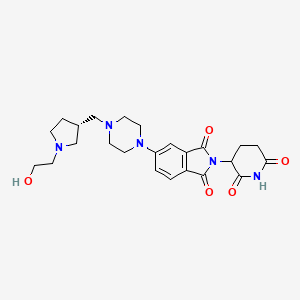
E3 Ligase Ligand-linker Conjugate 98
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 98: is a conjugate of an E3 ligase ligand and a linker, specifically consisting of Thalidomide and the corresponding linker . This compound serves as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 98 involves the conjugation of Thalidomide with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and the specific linker used .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 98 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Common Reagents and Conditions: Common reagents used in these reactions include various linkers and ligands specific to the target protein and E3 ligase. Reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the conjugate .
Major Products: The major products formed from these reactions are PROTACs, which are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
科学的研究の応用
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 98 is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways .
Biology: In biology, this compound is used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins .
Medicine: In medicine, this compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create novel therapeutics that target specific proteins for degradation .
作用機序
E3 Ligase Ligand-linker Conjugate 98 exerts its effects by forming a ternary complex with an E3 ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis by regulating protein levels .
類似化合物との比較
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 98, these compounds also target the Cereblon protein for ubiquitination and degradation.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds target the von Hippel-Lindau E3 ligase and are used in the development of PROTACs.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase and are used in cancer research.
Uniqueness: this compound is unique due to its specific targeting of the Cereblon protein, making it a valuable tool for studying the role of this protein in various cellular processes and for developing targeted therapies .
特性
分子式 |
C24H31N5O5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m0/s1 |
InChIキー |
OXUUBXREBFAAEC-DJZRFWRSSA-N |
異性体SMILES |
C1CN(C[C@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
